molecular formula C14H15N3 B1464702 2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine CAS No. 927803-68-7

2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine

Cat. No.: B1464702
CAS No.: 927803-68-7
M. Wt: 225.29 g/mol
InChI Key: ZTXURZVDGVBCIG-UHFFFAOYSA-N
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Description

2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by a quinazoline core structure with a phenyl group at the second position and an amine group at the fifth position. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine typically involves the cyclization of appropriate precursors. One common method includes the condensation of 2-aminobenzylamine with benzaldehyde, followed by cyclization under acidic conditions to form the quinazoline ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of tetrahydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides can introduce various substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Quinazolinone derivatives.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: N-alkyl or N-acyl quinazoline derivatives.

Scientific Research Applications

2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved often include signal transduction mechanisms that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

  • 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine
  • 4-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine
  • 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine hydrochloride

Comparison: 2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

2-phenyl-5,6,7,8-tetrahydroquinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c15-12-7-4-8-13-11(12)9-16-14(17-13)10-5-2-1-3-6-10/h1-3,5-6,9,12H,4,7-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXURZVDGVBCIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CN=C(N=C2C1)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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